1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a nitro group at the 6th position and two methyl groups at the 1st and 3rd positions. The presence of these functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development across various scientific fields.
The compound is primarily synthesized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific biological pathways. It has been investigated for various biological activities, including antimicrobial and anticancer properties.
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can be sourced from various chemical suppliers and databases that catalog synthetic compounds. It is classified under heterocyclic organic compounds, specifically within the category of quinazolinones. The compound's unique structure contributes to its classification as a potential candidate for drug discovery and development.
The synthesis of 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors. A typical reaction involves:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. This may include:
The presence of the nitro group significantly influences the compound's reactivity and potential interactions with biological targets.
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions:
These reactions yield various derivatives:
The mechanism of action for 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one varies based on its application. In biological systems, it may interact with enzymes or receptors leading to modulation of specific pathways. For instance:
This interaction could potentially lead to therapeutic effects such as antimicrobial or anticancer activity.
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one typically exhibits:
The compound possesses several notable chemical properties:
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:
Quinazolinone derivatives have emerged as pivotal molecular scaffolds in targeted cancer therapy, primarily due to their ability to selectively inhibit key tyrosine kinases involved in tumorigenesis and angiogenesis. These heterocyclic compounds exert their antineoplastic effects by competitively inhibiting adenosine triphosphate (ATP) binding sites within the catalytic domains of receptor and non-receptor tyrosine kinases. Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and human epidermal growth factor receptor 2 (HER2) represent prominent molecular targets for quinazolinone-based therapeutics [1] [10]. The clinical validation of this molecular approach is exemplified by FDA-approved quinazolinone derivatives, including vandetanib (Caprelsa®), a multikinase inhibitor targeting RET, EGFR, and VEGFR-2 for medullary thyroid cancer, and erlotinib (Tarceva®), an EGFR inhibitor for non-small cell lung cancer and pancreatic cancer [1] [8].
Recent research has focused on optimizing the quinazolinone pharmacophore to enhance potency and overcome drug resistance. Hybrid molecules incorporating quinazolinone cores with additional pharmacophoric elements, such as urea functionalities, demonstrate synergistic effects on kinase inhibition. For instance, compound 5p (ethylthio-linked quinazolinone-urea hybrid) exhibited potent VEGFR-2 inhibitory activity (half maximal inhibitory concentration = 0.117 micromolar), comparable to the reference drug sorafenib (half maximal inhibitory concentration = 0.069 micromolar). This hybrid molecule induced cell cycle arrest at the G1/S phase in Michigan Cancer Foundation-7 breast cancer cells, demonstrating the mechanistic link between kinase inhibition and antiproliferative effects [8]. Furthermore, quinazolinone derivatives like 3-ethyl-6-nitroquinazolin-4-one demonstrate significant antiproliferative activity, potentially attributable to their ability to interfere with DNA synthesis and induce apoptosis through reactive oxygen species-mediated pathways [3] [4].
Table 1: Selected Quinazolinone Derivatives and Their Anticancer Mechanisms
Compound | Primary Molecular Target(s) | Reported Activity | Reference |
---|---|---|---|
Vandetanib | VEGFR-2, EGFR, RET | Approved for metastatic medullary thyroid cancer; Inhibits angiogenesis and tumor growth | [1] |
Erlotinib | EGFR | Approved for NSCLC and pancreatic cancer; Reversible tyrosine kinase inhibitor | [1] |
Compound 5p | VEGFR-2 | Half maximal inhibitory concentration = 0.117 µM; Induces G1/S arrest in MCF-7 cells | [8] |
3-Ethyl-6-nitroquinazolin-4-one | Multiple (Incl. DNA synthesis) | Half maximal inhibitory concentration ~4.6 µM (Superior to Pazopanib in some assays) | [4] |
SKLB1002 | VEGFR-2 | Half maximal inhibitory concentration = 32 nanomolar; Inhibits angiogenesis in zebrafish | [8] |
The pharmacological significance of quinazolinone derivatives extends beyond kinase inhibition. Their structural features facilitate interactions with other critical targets implicated in cancer progression, including thymidylate synthase, poly adenosine diphosphate-ribose polymerase, and topoisomerases. This multitarget potential positions quinazolinones as versatile scaffolds for developing novel anticancer agents addressing complex tumor biology and resistance mechanisms [3] [10].
The structural landscape of quinazolinone-based therapeutics encompasses fully aromatic quinazolin-4(3H)-ones and their partially saturated counterparts, specifically 3,4-dihydroquinazolin-2(1H)-ones. These two classes exhibit distinct physicochemical and pharmacological profiles attributable to their differing degrees of unsaturation. The fully aromatic quinazolin-4(3H)-ones, characterized by a planar structure with extensive π-conjugation, demonstrate strong binding affinity to kinase ATP pockets through π-π stacking interactions with hydrophobic residues. In contrast, the 3,4-dihydroquinazolin-2(1H)-one analogues possess a non-planar, partially saturated pyrimidinone ring, reducing overall molecular planarity and altering electronic distribution [5] [6].
The compound 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one exemplifies the latter category. Its structure features:
Systematic structure-activity relationship studies reveal the critical influence of substitution patterns on anticancer efficacy. Position C6/C7 on the benzene ring is particularly sensitive to electron-withdrawing groups like nitro or halogens, which enhance activity. For example, solid-phase synthesis libraries of dihydroquinazoline-2(1H)-one derivatives demonstrated that substitutions at the C6 position significantly impact cytotoxicity. Compound CA1-e and CA1-g exhibited potent effects against human ovarian carcinoma (A2780) cells (half maximal inhibitory concentration ≈ 22.76 and 22.94 micromolar, respectively), highlighting the importance of the substitution pattern on the aromatic ring for biological activity [4] [6].
Table 2: Influence of Substituents on Dihydroquinazolin-2(1H)-one Anticancer Activity
Substituent Position | Common Substituents | Impact on Activity & Properties | Example Compound (Activity) |
---|---|---|---|
N1 | Alkyl, Arylalkyl | Modifies lipophilicity and pharmacokinetics; Larger groups can enhance target specificity | CA1-g (A2780 half maximal inhibitory concentration = 22.94 µM) |
N3 | Methyl, Ethyl, Benzyl | Blocks H-bond donation; Small alkyl groups maintain solubility | 1,3-Dimethyl-6-nitro- derivative |
C6 (Benzene ring) | Nitro, Amino, Halogens, Sulfonyl | Electron-withdrawing groups (e.g., Nitro) enhance reactivity and binding affinity; Critical SAR site | CA1-e (A2780 half maximal inhibitory concentration = 22.76 µM) |
C7 (Benzene ring) | Methoxy, Ethoxy | Alkoxy groups can influence electron density and steric access; Ethoxy often superior to methoxy | Compound 8 (Broad spectrum inhibition) |
C2 position (Functionalization) | Urea, Thiadiazole, Amide | Enables critical hydrogen bonding interactions with kinase hinge region (e.g., Urea to Asp1046/Glu885) | Compound 5p (VEGFR-2 half maximal inhibitory concentration = 0.117 µM) |
Synthetic strategies for accessing diverse 3,4-dihydroquinazolin-2(1H)-one analogues include solid-phase synthesis using precursors like 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin, enabling combinatorial library generation. Metal-catalyzed methods, particularly copper-catalyzed tandem reactions, offer efficient routes under greener conditions. Microwave-assisted cyclizations and solvent-free approaches further enhance synthetic accessibility for structure-activity relationship exploration [4] [6].
The strategic incorporation of nitro groups into heterocyclic pharmacophores, particularly quinazolinones, constitutes a sophisticated design approach in antineoplastic drug development. The nitro (-NO₂) group is a potent electron-withdrawing substituent that profoundly influences the electronic characteristics of the aromatic ring system. This modification enhances the compound's reactivity and facilitates specific interactions with biological targets [2] [7].
The nitro group serves multiple mechanistic roles in anticancer activity:
Within the quinazolinone series, the position of the nitro substitution critically influences biological activity. C6 and C7 positions are often preferred, as evidenced by compounds like 3-ethyl-6-nitroquinazolin-4-one, which demonstrated potent activity (half maximal inhibitory concentration ≈ 4.6 micromolar) against various cancer cell lines, attributed partly to its nitro group-driven effects. Similarly, derivatives like 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline and its ethoxy analogues showed enhanced inhibitory activity against extracellular signal-regulated kinases phosphorylation when incorporating specific substitution patterns, with ethoxy groups sometimes conferring advantages over methoxy, potentially due to increased lipophilicity [3] [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: